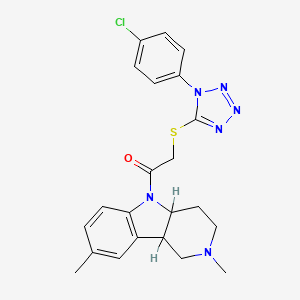

(rac)-AG-205

Description

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNBAISSZRNGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (rac)-AG-205

(rac)-AG-205 is a small molecule inhibitor primarily recognized for its antagonism of Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), a protein implicated in various cellular processes, including tumorigenesis and apoptosis.[1] However, recent studies have revealed that its mechanism of action is more complex, involving off-target effects, notably the inhibition of galactosylceramide and sulfatide synthesis.[2][3] This guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Quantitative Data

The following table summarizes the quantitative data regarding the inhibitory effects of this compound from the cited literature.

| Target/Process | Cell Line/System | Effective Concentration | Observed Effect | Reference |

| Sulfatide Synthesis | SMKT-R3 (human renal cancer) | Low µM | Strong inhibition | [2] |

| Galactosylceramide Synthesis | CHO (Chinese hamster ovary) | Low µM | Strong reduction | [2] |

| Galactosylceramide Synthesis | Wild type CHO and PGRMC1/2 knockout CHO | Similar to wild type | Inhibition | [2][3] |

| Apoptosis | Human granulosa/luteal cells | Not specified | Eliminates Progesterone's anti-apoptotic effect | [4][5] |

| Harakiri (Hrk) mRNA expression | Human granulosa/luteal cells | Not specified | ~8-fold increase | [4][5] |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound can be understood through two primary pathways: its interaction with the PGRMC1 signaling cascade and its direct enzymatic inhibition of galactosylceramide synthesis.

1. PGRMC1-Mediated Apoptotic Signaling

This compound acts as an antagonist of PGRMC1, thereby modulating its downstream effects on apoptosis. In human granulosa/luteal cells, progesterone (P4) signaling through PGRMC1 normally suppresses apoptosis induced by oxidative stress (e.g., H2O2). AG-205 blocks this protective effect.[4][5] A key mechanism is the alteration of PGRMC1's oligomeric state, leading to an increase in its monomeric form and a decrease in dimers and higher-order oligomers.[4][5] This change in PGRMC1 conformation is associated with a significant upregulation of the pro-apoptotic gene Harakiri (Hrk), a BH3-only member of the BCL2 family.[4][5] Hrk, in turn, antagonizes anti-apoptotic BCL2 proteins, leading to apoptosis.

Caption: PGRMC1 signaling pathway and its inhibition by this compound.

2. Inhibition of Galactosylceramide Synthesis

A significant off-target effect of this compound is the direct inhibition of UDP-galactose: ceramide galactosyltransferase (CGT).[2][3] This enzyme is crucial for the synthesis of galactosylceramide, a precursor for sulfatides. By inhibiting CGT, AG-205 effectively blocks the production of both galactosylceramide and sulfatide.[2] This inhibitory action is independent of PGRMC1, as it is observed in cells lacking PGRMC1 and/or PGRMC2.[2][3]

Caption: Inhibition of galactosylceramide and sulfatide synthesis by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. In Vitro Enzyme Activity Assay for UDP-galactose: ceramide galactosyltransferase (CGT)

-

Objective: To determine the direct inhibitory effect of this compound on CGT activity.

-

Methodology:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a ceramide substrate, and radiolabeled UDP-[14C]galactose.

-

Add purified or recombinant CGT enzyme to the reaction mixture.

-

Introduce varying concentrations of this compound or a vehicle control (e.g., DMSO) to different reaction tubes.

-

Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the radiolabeled galactosylceramide product from the unreacted UDP-[14C]galactose using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled product using a phosphorimager or liquid scintillation counting.

-

Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.

-

2. Cellular Apoptosis Assay

-

Objective: To assess the effect of this compound on apoptosis in the presence of an apoptotic stimulus and progesterone.

-

Methodology:

-

Culture human granulosa/luteal cells in appropriate media.

-

Pre-treat the cells with progesterone (P4) to induce a protective effect.

-

Simultaneously treat the cells with this compound at a desired concentration.

-

Induce apoptosis by adding an oxidative stressor, such as hydrogen peroxide (H2O2).

-

Include control groups: untreated cells, cells treated with H2O2 alone, cells treated with P4 and H2O2, and cells treated with AG-205 alone.

-

After a specific incubation period (e.g., 2.5 hours), harvest the cells.

-

Assess apoptosis using methods such as:

-

Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Caspase-3/7 Activity Assay: Lyse the cells and measure the activity of executioner caspases using a luminogenic or fluorogenic substrate.

-

-

Quantify the percentage of apoptotic cells or the level of caspase activity in each treatment group to determine if AG-205 ablates the anti-apoptotic effect of progesterone.[4][5]

-

3. Gene Expression Analysis by Quantitative PCR (qPCR)

-

Objective: To measure the change in the expression of apoptosis-related genes, such as Harakiri (Hrk), upon treatment with this compound.

-

Methodology:

-

Treat cultured cells (e.g., human granulosa/luteal cells) with this compound or a vehicle control for a specified duration.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers for Hrk and one or more housekeeping genes (e.g., GAPDH, ACTB) for normalization.

-

Use a qPCR instrument to amplify and detect the target cDNA in real-time.

-

Calculate the relative fold change in Hrk mRNA expression in AG-205-treated cells compared to control cells using the ΔΔCt method.[4][5]

-

The following DOT script represents a generalized workflow for a cell-based assay to evaluate the effect of this compound.

Caption: A generalized experimental workflow for studying the effects of this compound.

References

- 1. ag-205-pgrmc1-inhibitor [timtec.net]

- 2. mdpi.com [mdpi.com]

- 3. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. health.uconn.edu [health.uconn.edu]

AG-205: A Technical Guide on its Function and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-205 is a small molecule initially identified as a ligand and inhibitor of the Progesterone (B1679170) Receptor Membrane Component 1 (Pgrmc1). It has been investigated for its potential anti-cancer properties, demonstrating cytotoxicity against a range of cancer cell lines. The primary proposed mechanism for its anti-tumor activity involves the destabilization of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. However, recent research has revealed a more complex pharmacological profile for AG-205, indicating that its effects are not exclusively mediated by Pgrmc1. Studies have shown that AG-205 can modulate cellular metabolism, specifically by upregulating genes involved in cholesterol biosynthesis and inhibiting the synthesis of certain sphingolipids, independent of Pgrmc1 and its related proteins. This guide provides a comprehensive technical overview of the function of AG-205, detailing its dual mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated cellular pathways.

Core Functions and Mechanisms of Action

AG-205 exhibits a multifaceted mechanism of action, impacting both cell signaling pathways critical for cancer progression and fundamental metabolic processes.

Inhibition of Pgrmc1 and Destabilization of EGFR

AG-205 was first identified through an in silico screen as a ligand for the Arabidopsis thaliana homolog of Pgrmc1. Subsequent studies demonstrated its ability to bind to human Pgrmc1.[1] Pgrmc1 is a heme-binding protein implicated in various cellular processes, including cell proliferation and survival. AG-205 is thought to compete with heme for binding to the cytochrome b5-like heme-binding domain of Pgrmc1.[2] This interaction is believed to disrupt the normal function of Pgrmc1, including its ability to form dimers and oligomers, which are important for its activity.[2]

A key consequence of AG-205-mediated Pgrmc1 inhibition is the destabilization of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[3][4] By destabilizing EGFR, AG-205 effectively dampens these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Pgrmc1-Independent Effects on Cellular Metabolism

More recent evidence has challenged the specificity of AG-205 for Pgrmc1. Studies have demonstrated that AG-205 can exert significant biological effects even in cells where Pgrmc1 and its related membrane-associated progesterone receptor (MAPR) family members have been knocked down.[5][6] These findings suggest that AG-205 has off-target effects or interacts with other cellular components.

Specifically, AG-205 has been shown to:

-

Upregulate Cholesterol Biosynthesis: Transcriptomic analysis of endometrial cells treated with AG-205 revealed a significant increase in the expression of genes encoding enzymes involved in the cholesterol biosynthetic pathway.[5] This effect was observed to be independent of Pgrmc1.[5]

-

Inhibit Sphingolipid Synthesis: AG-205 has been found to inhibit the synthesis of galactosylceramide and sulfatide, which are important components of cell membranes and are involved in various cellular processes.[6] This inhibition was shown to be independent of Pgrmc1 and Pgrmc2 expression and was attributed to the direct inhibition of UDP-galactose:ceramide galactosyltransferase (CGT).[7]

These findings highlight a dual functionality for AG-205, acting as both a putative Pgrmc1 inhibitor and a modulator of lipid metabolism. This has important implications for its therapeutic potential and necessitates careful consideration of its off-target effects.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of AG-205.

Table 1: In Vitro Cytotoxicity of AG-205 in Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) in Serum-Starved Conditions | Reference |

| MDA-MB-468 | Breast | 12 | [8] |

| MDA-MB-231 | Breast | 18 | [8] |

| A549 | Lung | 15 | [8] |

| H157 | Lung | 10 | [8] |

Note: The cytotoxic activity of AG-205 is reported to be more potent in low serum conditions.[8]

Table 2: Binding Affinity of AG-205

| Target | Binding Affinity (Kd) | Method | Reference |

| Pgrmc1 | Not explicitly reported in the reviewed literature. | - | - |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of AG-205.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of AG-205 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, A549)

-

96-well plates

-

Cell culture medium (with and without serum)

-

AG-205 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium (with or without serum) containing various concentrations of AG-205 or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11][12]

Western Blot Analysis

This protocol is used to determine the effect of AG-205 on the protein levels of EGFR and Pgrmc1.

Materials:

-

Cancer cell lines

-

AG-205

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EGFR, anti-Pgrmc1, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with AG-205 at the desired concentration and for the specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

In Silico Screening for Ligand Identification

This protocol describes the computational approach used to initially identify AG-205 as a Pgrmc1 ligand.

Methodology:

-

Target Structure Preparation: Obtain the 3D structure of the target protein (in this case, a homolog of Pgrmc1) from a protein data bank or through homology modeling.

-

Ligand Database Preparation: Prepare a large database of small molecules in a format suitable for docking.

-

Molecular Docking: Use a docking program to predict the binding pose and affinity of each ligand in the database to the active site of the target protein. This involves a search algorithm to explore different ligand conformations and a scoring function to rank the potential binding modes.

-

Virtual Screening: Rank the ligands based on their predicted binding affinity (docking score).

-

Hit Selection and Experimental Validation: Select the top-ranking compounds for experimental validation of their binding and biological activity.[13][14][15]

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol can be used to characterize the binding interaction between AG-205 and its target protein in real-time.

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Purified target protein (e.g., Pgrmc1)

-

AG-205

-

Immobilization buffer (e.g., sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP)

-

Amine coupling kit (EDC, NHS)

-

Regeneration solution

Procedure:

-

Immobilize the purified target protein onto the surface of the sensor chip using amine coupling chemistry.

-

Inject a series of concentrations of AG-205 over the sensor surface.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of AG-205 binding to the immobilized protein.

-

After each injection, flow running buffer over the surface to monitor the dissociation of the complex.

-

Regenerate the sensor surface to remove any bound analyte.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[16][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by AG-205 and a typical experimental workflow for its characterization.

Caption: EGFR signaling pathway and the inhibitory effect of AG-205.

Caption: Upregulation of the cholesterol biosynthesis pathway by AG-205.

Caption: Experimental workflow for the characterization of AG-205.

Conclusion and Future Directions

AG-205 is a molecule of significant interest with a complex and evolving pharmacological profile. Initially characterized as a Pgrmc1 inhibitor that induces cancer cell death through EGFR destabilization, it is now understood to also possess Pgrmc1-independent activities related to the modulation of lipid metabolism. This dual functionality presents both opportunities and challenges for its development as a therapeutic agent.

Future research should focus on several key areas:

-

Target Deconvolution: A critical next step is to definitively identify the direct molecular targets of AG-205 that mediate its effects on cholesterol and sphingolipid metabolism.

-

Structure-Activity Relationship (SAR) Studies: SAR studies could help in designing analogs of AG-205 that are more specific for either Pgrmc1 or its off-target metabolic pathways, potentially leading to more potent and less toxic drug candidates.

-

In Vivo Efficacy and Safety: While in vitro studies have been promising, further in vivo studies in relevant animal models are necessary to evaluate the anti-cancer efficacy and safety profile of AG-205.

-

Combination Therapies: Given its mechanism of action, exploring the synergistic effects of AG-205 in combination with other anti-cancer agents, such as EGFR inhibitors or chemotherapy, could be a promising therapeutic strategy.

References

- 1. health.uconn.edu [health.uconn.edu]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

(rac)-AG-205: A Critical Review of its Role as a PGRMC1 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(rac)-AG-205 has been frequently cited in scientific literature as an antagonist of Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), a protein implicated in a wide array of cellular processes, including cholesterol metabolism, steroidogenesis, and cancer progression. This guide provides a comprehensive technical overview of this compound, critically evaluating its mechanism of action, summarizing key experimental findings, and offering detailed protocols for its study. A central theme of this document is the growing body of evidence that challenges the specificity of this compound as a PGRMC1 antagonist, highlighting significant PGRMC1-independent effects. This guide aims to equip researchers with the necessary information to design, execute, and interpret experiments involving this compound with a nuanced understanding of its complex pharmacology.

Introduction to this compound and PGRMC1

Progesterone Receptor Membrane Component 1 (PGRMC1) is a versatile heme-binding protein involved in diverse signaling pathways. Its purported role in mediating non-classical progesterone signaling has made it an attractive target for therapeutic intervention in various diseases, including cancer. This compound emerged as a tool compound to probe the functions of PGRMC1, purportedly by acting as a direct antagonist. However, subsequent research has revealed a more complex and less specific pharmacological profile for this molecule.

This compound and its Interaction with PGRMC1: A Controversial Relationship

Initial studies suggested that this compound exerts its biological effects by directly inhibiting PGRMC1. However, a critical review of the literature presents a more ambiguous picture.

Binding Affinity and Direct Interaction

A pivotal aspect of characterizing a receptor antagonist is the quantification of its binding affinity. Surprisingly, there is a notable absence of robust, publicly available data quantifying the direct binding of this compound to PGRMC1 (e.g., Kᵢ, Kₑ, or IC₅₀ values). One study utilizing isothermal titration calorimetry (ITC) reported no observable binding activity of this compound to either the apo- or heme-dimerized forms of PGRMC1. This lack of direct binding evidence raises significant questions about its designation as a bona fide PGRMC1 antagonist.

Effects on PGRMC1 Dimerization

PGRMC1 is known to exist in monomeric and higher-order oligomeric states, with dimerization being crucial for many of its functions. Some studies have reported that this compound treatment leads to a decrease in the higher molecular weight forms of PGRMC1 and an increase in its monomeric form[1]. This suggests that this compound may interfere with the oligomerization state of PGRMC1, potentially by competing with heme for binding to the cytochrome b5-like domain[1]. However, these effects are largely qualitative and lack detailed quantitative analysis.

Table 1: Reported Effects of this compound on PGRMC1

| Parameter | Observation | Quantitative Data | Citation |

| Direct Binding | No binding detected by Isothermal Titration Calorimetry. | Not Available | [2] |

| Dimerization | Increases monomeric form, decreases higher molecular weight forms. | Not Available | [1] |

| Cellular Localization | Reported to reduce the nuclear presence of PGRMC1. | Not Available | [1] |

PGRMC1-Independent Effects of this compound

A compelling body of evidence demonstrates that many of the biological effects of this compound occur independently of PGRMC1. This is a critical consideration for any research utilizing this compound.

Regulation of Cholesterol and Steroid Biosynthesis

Several studies have shown that this compound significantly upregulates the expression of genes involved in cholesterol and steroid biosynthesis. Crucially, these effects were not replicated by siRNA-mediated knockdown of PGRMC1. Furthermore, this compound retained its ability to induce these genes in cells where PGRMC1 expression was silenced, strongly indicating a PGRMC1-independent mechanism of action.

Inhibition of Galactosylceramide and Sulfatide Synthesis

Research has also demonstrated that this compound inhibits the synthesis of galactosylceramide and sulfatide. This inhibitory effect was observed to a similar extent in wild-type cells and in cells lacking PGRMC1 and/or the related protein PGRMC2, providing further evidence for its off-target effects[3].

Table 2: Summary of PGRMC1-Independent Effects of this compound

| Cellular Process | Effect of this compound | PGRMC1-Dependence | Citation |

| Cholesterol Biosynthesis | Upregulation of key enzymes. | Independent | |

| Steroidogenesis | Increased expression of steroidogenic genes. | Independent | |

| Galactosylceramide Synthesis | Inhibition. | Independent | [3] |

| Sulfatide Synthesis | Inhibition. | Independent | [3] |

Signaling Pathways Modulated by this compound

This compound has been reported to influence several signaling pathways. The extent to which these effects are mediated through PGRMC1 remains a subject of investigation and should be interpreted with caution.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

rac_AG_205 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PGRMC1_dimer [label="PGRMC1 Dimer/Oligomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGRMC1_monomer [label="PGRMC1 Monomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cholesterol_Pathway [label="Cholesterol/Steroid\nBiosynthesis Genes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Galactosylceramide_Pathway [label="Galactosylceramide/\nSulfatide Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream Signaling\n(e.g., Apoptosis, Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"];

rac_AG_205 -> PGRMC1_dimer [label="Inhibits Formation", dir=tee, color="#EA4335"]; PGRMC1_dimer -> PGRMC1_monomer [label="Shifts Equilibrium", color="#34A853"]; rac_AG_205 -> Cholesterol_Pathway [label="Upregulates\n(PGRMC1-Independent)", dir=forward, color="#4285F4"]; rac_AG_205 -> Galactosylceramide_Pathway [label="Inhibits\n(PGRMC1-Independent)", dir=tee, color="#4285F4"]; PGRMC1_dimer -> Downstream_Signaling [label="Modulates", style=dashed, color="#5F6368"]; Cholesterol_Pathway -> Downstream_Signaling [label="Influences", style=dashed, color="#5F6368"]; Galactosylceramide_Pathway -> Downstream_Signaling [label="Influences", style=dashed, color="#5F6368"]; } . Caption: Putative signaling pathways affected by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound. It is imperative to include appropriate controls, such as PGRMC1 knockdown or knockout cells, to delineate PGRMC1-dependent and -independent effects.

Analysis of PGRMC1 Oligomerization by Western Blot

This protocol is adapted from studies investigating the effect of this compound on PGRMC1 oligomerization.

-

Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Prepare protein samples for SDS-PAGE. For non-reducing conditions to preserve oligomers, omit reducing agents like DTT or β-mercaptoethanol from the loading buffer. For reducing conditions, include a standard concentration of a reducing agent.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 4-15% gradient polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PGRMC1 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities corresponding to monomeric and higher molecular weight forms of PGRMC1.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to assess changes in gene expression in response to this compound treatment.

-

Cell Culture and Treatment: Treat cells with this compound as described in 5.1.1. Include a PGRMC1 siRNA knockdown group to assess PGRMC1-dependency.

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for target genes (e.g., genes in the cholesterol biosynthesis pathway) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

In Vitro Cholesterol Biosynthesis Assay

This assay measures the rate of de novo cholesterol synthesis in cultured cells.

-

Cell Culture and Treatment: Plate cells (e.g., HepG2) and treat with this compound or a known inhibitor of cholesterol synthesis (e.g., a statin) as a positive control.

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized cholesterol.

-

Lipid Extraction: Wash the cells with PBS and extract total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).

-

Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the chromatogram using a suitable solvent system to separate cholesterol from other lipids.

-

Quantification: Visualize the cholesterol spots (e.g., with iodine vapor) and scrape the corresponding silica (B1680970) from the plate. Quantify the amount of [¹⁴C]-cholesterol using liquid scintillation counting.

Chemical Synthesis and Characterization of this compound

Despite a thorough search of the scientific and chemical literature, a detailed, publicly available protocol for the synthesis of this compound could not be located. Similarly, comprehensive characterization data (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry) for this compound are not readily accessible. The CAS number for this compound is 442656-02-2. Researchers intending to work with this compound are advised to source it from a reputable commercial supplier and to independently verify its identity and purity.

Conclusion and Future Perspectives

This compound has been a widely used tool to investigate the function of PGRMC1. However, the accumulating evidence strongly suggests that its biological effects are, at least in part, independent of PGRMC1. The lack of robust binding data and the clear demonstration of PGRMC1-independent activities necessitate a re-evaluation of data generated using this compound as a specific PGRMC1 antagonist.

For future research, it is imperative that studies employing this compound include rigorous controls to dissect PGRMC1-dependent from -independent effects. The development of more specific and well-characterized PGRMC1 antagonists is crucial for advancing our understanding of this important protein's role in health and disease. Researchers in drug development should exercise caution when considering this compound or its analogs as starting points for PGRMC1-targeted therapies.

References

(rac)-AG-205: A Technical Guide for Researchers

(rac)-AG-205 is a potent small molecule inhibitor of the progesterone (B1679170) receptor membrane component 1 (PGRMC1), a protein implicated in a variety of cellular processes, including sterol synthesis, cell survival, and neuroprotection. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and its effects on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a synthetic compound with the IUPAC name 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C22H23ClN6OS | [1][2] |

| Molecular Weight | 454.98 g/mol | [1][2] |

| CAS Number | 442656-02-2 | [1] |

| Appearance | Solid at room temperature | [1] |

| LogP | 3.553 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 4 | [1] |

| SMILES | ClC1C=CC(=CC=1)N1C(=NN=N1)SCC(N1C2C=CC(C)=CC=2C2CN(C)CCC12)=O | [1] |

| InChI Key | GJNBAISSZRNGTM-UHFFFAOYSA-N | [1] |

| Solubility | Soluble in DMSO | [2] |

Biological Activity and Mechanism of Action

This compound is primarily recognized as an inhibitor of PGRMC1.[1][2] PGRMC1 is a multifunctional protein involved in various physiological and pathological processes, including cancer progression and neurodegenerative diseases.

The inhibitory action of this compound on PGRMC1 has been shown to induce genes involved in sterol synthesis, including the INSIG1 protein, which forms a complex with PGRMC1.[1] Furthermore, this compound has been reported to prevent neuronal resistance to hypoxia-ischemia.[1] This neuroprotective effect is attributed to its ability to block NF-κB signaling and activate the BDNF/PI3K/AKT pathway.[1]

It is important to note that some studies suggest this compound may have off-target effects and may not be completely specific for PGRMC1, warranting careful interpretation of experimental results.

Inhibition of Cancer Cell Viability

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are presented in the table below.

| Cell Line | Tissue of Origin | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 18 | [1] |

| MDA-MB-468 | Breast Cancer | 12 | [1] |

| A549 | Lung Cancer | 15 | [1] |

| H157 | Lung Cancer | 10 | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway.[1] The precise mechanism by which PGRMC1 inhibition leads to NF-κB blockade is an area of active investigation. A proposed logical workflow for this inhibition is depicted below.

Figure 1. Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

BDNF/PI3K/AKT Signaling Pathway

This compound has been observed to activate the BDNF/PI3K/AKT signaling pathway, which is crucial for neuronal survival and plasticity.[1] The activation of this pathway is thought to be a downstream consequence of PGRMC1 inhibition.

Figure 2. Proposed activation of the BDNF/PI3K/AKT pathway by this compound.

Experimental Protocols

This section provides generalized protocols for key experiments commonly used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental systems.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 3. Workflow for a cell viability assay to assess the effects of this compound.

Western Blot Analysis

This protocol is used to analyze the expression and phosphorylation status of proteins in the NF-κB and PI3K/AKT pathways following treatment with this compound.

Materials:

-

This compound

-

Cell culture dishes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Figure 4. General workflow for Western blot analysis.

Conclusion

This compound is a valuable research tool for investigating the roles of PGRMC1 and its associated signaling pathways in various biological contexts. Its ability to modulate the NF-κB and BDNF/PI3K/AKT pathways makes it a compound of interest for studies in oncology and neuroscience. However, researchers should be mindful of its potential off-target effects and employ appropriate controls in their experimental designs. This technical guide provides a foundational understanding of this compound to aid in the design and interpretation of future research.

References

AG-205 (CAS No. 442656-02-2): A Dual-Acting Small Molecule Targeting Bacterial Lipid Biosynthesis and Eukaryotic Cell Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AG-205 is a versatile small molecule, identified through distinct screening processes, that exhibits potent inhibitory activity against two unrelated targets: the bacterial enzyme FabK in Streptococcus pneumoniae and the eukaryotic Progesterone Receptor Membrane Component 1 (PGRMC1). This dual activity positions AG-205 as a valuable tool for both antibacterial drug discovery and cancer research. This technical guide provides a comprehensive overview of AG-205, including its chemical properties, mechanisms of action, quantitative biological data, and detailed experimental protocols.

Chemical Properties

| Property | Value |

| CAS Number | 442656-02-2[1] |

| Molecular Formula | C₂₂H₂₃ClN₆OS[2] |

| Molecular Weight | 454.98 g/mol [2] |

| IUPAC Name | cis-2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-ethanone[3] |

| Appearance | Powder[2] |

| Purity | ≥97% (HPLC)[3] |

| Solubility | Soluble in DMSO (up to 50 mM)[3] |

| Storage | Store at +4°C[3] |

Mechanism of Action 1: Inhibition of Bacterial FabK

AG-205 was identified via high-throughput screening as a potent inhibitor of FabK, the enoyl-ACP reductase found in Streptococcus pneumoniae.[4][5] FabK is a crucial enzyme in the bacterial fatty acid synthesis (FAS) pathway, making it an attractive target for novel antibacterial agents.[4]

The primary antibacterial effect of AG-205 is the specific inhibition of lipid biosynthesis.[4][5] This leads to a bacteriostatic, rather than bactericidal, effect on bacterial growth.[4] Notably, AG-205 shows selectivity for organisms possessing FabK, with no significant activity observed against bacteria that utilize the FabI enoyl-ACP reductase, such as Staphylococcus aureus and Escherichia coli.[4]

Signaling Pathway: Bacterial Fatty Acid Synthesis Inhibition

Caption: AG-205 inhibits the FabK enzyme, disrupting the fatty acid synthesis pathway and leading to bacteriostatic growth inhibition in S. pneumoniae.

Quantitative Data: Antibacterial Activity

| Parameter | Organism | Value | Medium | Reference |

| MIC | S. pneumoniae (clinical isolates) | 1 to 8 µg/mL | Brain Heart Infusion (BHI) Broth | [4] |

| MIC | S. pneumoniae (strains with reduced susceptibility) | >16 µg/mL | BHI Broth | [4] |

| MIC | S. aureus, E. coli, P. aeruginosa | >32 µg/mL | Not specified | [4] |

Note: AG-205's antibacterial activity is medium-dependent and was not observed using the reference broth microdilution method. The compound is also known to degrade in the presence of blood.[4]

Experimental Protocols

Macromolecular Synthesis Assay:

-

Culture S. pneumoniae cells to early logarithmic phase.

-

Distribute the cell culture into aliquots.

-

Add AG-205 at various concentrations (e.g., 1 µg/mL).

-

Individually add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and lipid ([¹⁴C]acetic acid) synthesis to the aliquots.

-

Incubate the cultures for a defined period.

-

Precipitate macromolecules using trichloroacetic acid (TCA).

-

Collect the precipitate on glass fiber filters.

-

Measure the incorporated radioactivity using a scintillation counter to determine the rate of synthesis for each macromolecule.

Time-Kill Studies:

-

Grow S. pneumoniae cultures in BHI broth to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Add AG-205 at concentrations ranging from 1 to 4 times the MIC.

-

Incubate the cultures at 37°C.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

-

Perform serial dilutions and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

-

Plot CFU/mL versus time to assess the bactericidal or bacteriostatic effect of AG-205.

Mechanism of Action 2: Inhibition of Eukaryotic PGRMC1

AG-205 also functions as a potent ligand and inhibitor of the Progesterone Receptor Membrane Component 1 (PGRMC1).[2][6][7] PGRMC1 is implicated in a variety of cellular processes, including sterol synthesis, cell signaling, and tumorigenesis.[2][8] The inhibitory effects of AG-205 on PGRMC1 have been primarily studied in the context of cancer and cellular stress responses.

AG-205 has been shown to inhibit the viability of multiple cancer cell lines, including those from lung, breast, colon, and prostate tissues.[6] One of its key mechanisms in cancer cells is the destabilization of the Epidermal Growth Factor Receptor (EGFR) at the plasma membrane.[6][9] This action can sensitize cancer cells to other EGFR inhibitors. Furthermore, AG-205 can induce a G1 phase cell cycle arrest.[6]

The compound also disrupts the formation of PGRMC1 dimers and oligomers, which are thought to be the active forms of the protein.[10] This disruption can lead to downstream effects on gene expression, such as an 8-fold increase in the mRNA of the pro-apoptotic protein Harakiri (Hrk).[10]

It is important to note that some studies suggest AG-205 may have PGRMC1-independent effects, such as the inhibition of galactosylceramide synthesis and the upregulation of genes involved in cholesterol biosynthesis.[11][12] Therefore, caution is advised when interpreting results solely based on its role as a PGRMC1 inhibitor.

Signaling Pathway: PGRMC1 and EGFR Regulation

Caption: AG-205 disrupts PGRMC1 dimers, leading to EGFR destabilization, inhibition of pro-survival signaling, and G1 cell cycle arrest.

Quantitative Data: Anti-Cancer and Cellular Activity

| Parameter | Cell Line | Value | Effect | Reference |

| Concentration | A549 (lung cancer) | 2, 10, 50 µM | G₁ arrest and increased sub-G₁ cells | [6] |

| Concentration | Human granulosa/luteal cells | 50 µM | Blocks progesterone's anti-apoptotic effect | [10] |

| Concentration | HEC-1A, T-HESC (endometrial cells) | 15 µM | Upregulates cholesterol biosynthesis genes | [11] |

Experimental Protocols

Cell Viability Assay:

-

Seed cancer cells (e.g., A549, MDA-MB-468) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of AG-205 (e.g., 0 to 50 µM) for a specified duration (e.g., 24, 48, 72 hours).

-

Add a viability reagent such as MTT or PrestoBlue.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to a vehicle-treated control (e.g., DMSO).

Flow Cytometry for Cell Cycle Analysis (FACS):

-

Treat cells with AG-205 (e.g., 50 µM) for 24 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol (B145695) while vortexing, and store at -20°C overnight.

-

Wash the cells to remove ethanol and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Protein Expression:

-

Treat cells with various concentrations of AG-205 for a defined period.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., PGRMC1, EGFR, Ku70 as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow: Investigating AG-205's Effect on Cancer Cells

Caption: A typical experimental workflow to assess the biological effects of AG-205 on cancer cell lines.

Summary and Future Directions

AG-205 is a small molecule with demonstrated biological activity in two distinct areas. As a FabK inhibitor, it represents a potential lead for the development of new antibiotics against Streptococcus pneumoniae. As a PGRMC1 inhibitor, it serves as a chemical probe to investigate the complex biology of this receptor and as a potential anti-cancer agent, particularly in tumors where PGRMC1 and EGFR signaling are dysregulated.

Future research should focus on several key areas:

-

Antibacterial Development: Optimizing the structure of AG-205 to improve its potency, pharmacokinetic properties, and stability, especially in the presence of blood.

-

PGRMC1 Specificity: Further elucidating the PGRMC1-dependent and -independent effects of AG-205 to better understand its cellular mechanism and potential off-target activities.

-

Therapeutic Applications: Exploring the efficacy of AG-205 in in vivo cancer models, both as a monotherapy and in combination with other targeted agents like EGFR inhibitors.

This guide summarizes the current technical knowledge on AG-205, providing a foundation for researchers and drug developers to utilize this compound in their studies.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. targetmol.com [targetmol.com]

- 3. AG 205 | Progesterone Receptors | Tocris Bioscience [tocris.com]

- 4. AG205, a Novel Agent Directed against FabK of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AG205, a novel agent directed against FabK of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US9724337B2 - AG-205 for the treatment of breast cancer - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protein complexes including PGRMC1 and actin-associated proteins are disrupted by AG-205 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

- 10. health.uconn.edu [health.uconn.edu]

- 11. researchgate.net [researchgate.net]

- 12. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Molecule: A Technical Guide to AG-205, A Progesterone Receptor Membrane Component 1 (PGRMC1) Modulator

A Note to the Reader: Initial investigations into the discovery and history of "(rac)-AG-205" as a PARP14 inhibitor have revealed a consistent misidentification in the query's premise. The available scientific literature and research data exclusively identify AG-205 as an antagonist of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1). There is currently no scientific evidence to support a role for AG-205 as a PARP14 inhibitor. This guide will, therefore, provide a comprehensive technical overview of AG-205 in its scientifically established capacity as a PGRMC1-targeting compound. A separate section will briefly cover the distinct history and development of PARP14 inhibitors.

Introduction to AG-205: Discovery and History

AG-205 is a small molecule that has garnered significant interest in cell biology and cancer research for its interaction with Progesterone Receptor Membrane Component 1 (PGRMC1).[1] PGRMC1 is a versatile heme-binding protein implicated in a wide array of cellular processes, including cholesterol metabolism, steroid signaling, cell proliferation, and apoptosis.[2][3] Its overexpression has been linked to various cancers, making it a potential therapeutic target.[3]

The discovery of AG-205 was the result of an in silico screening effort aimed at identifying ligands for the Arabidopsis thaliana homolog of PGRMC1.[1] Subsequent studies confirmed its ability to bind to human PGRMC1.[4] While initially characterized as a PGRMC1 antagonist, recent research suggests that AG-205 may have multiple cellular targets and its effects are not solely dependent on PGRMC1 expression, highlighting the complexity of its mechanism of action.[4][5][6] The "(rac)-" designation indicates that the compound is a racemic mixture, composed of an equal amount of two enantiomers.[7]

Chemical Synthesis of this compound

Hypothetical Synthetic Workflow:

Figure 1. A potential synthetic workflow for this compound.

Mechanism of Action and Biological Effects

AG-205's primary described mechanism of action is the antagonism of PGRMC1. It is believed to compete with heme for binding to the cytochrome b5-like domain of PGRMC1.[8] This interaction disrupts the formation of PGRMC1 dimers and higher-order oligomers, which are thought to be the active forms of the protein.[8][9]

The biological consequences of PGRMC1 inhibition by AG-205 are multifaceted and context-dependent:

-

Apoptosis and Cell Viability: In human granulosa/luteal cells, AG-205 ablates the anti-apoptotic effect of progesterone in response to oxidative stress.[8][9] It achieves this by increasing the expression of the pro-apoptotic protein Harakiri (Hrk).[8][9] In various cancer cell lines, AG-205 has been shown to induce cell death.[10]

-

Steroidogenesis and Cholesterol Biosynthesis: AG-205 has been observed to upregulate genes involved in cholesterol biosynthesis and steroidogenesis in an endometrial cell line, an effect that was found to be independent of PGRMC1.[11]

-

Lipid Synthesis: Studies have shown that AG-205 inhibits the synthesis of galactosylceramide and sulfatide, and this inhibition occurs even in cells lacking PGRMC1, indicating an off-target effect on the enzyme UDP-galactose:ceramide galactosyltransferase.[4][5][6]

-

EGFR Signaling: In some cancer cells, AG-205 has been shown to decrease the protein levels of the Epidermal Growth Factor Receptor (EGFR), a key driver of tumor growth.[12]

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of AG-205 in various cancer cell lines. It is important to note that these values reflect the compound's effect on cell viability and not necessarily its direct binding affinity for PGRMC1.

| Cell Line | Tissue of Origin | IC50 (µM) in Serum-Starved Conditions | Reference |

| A431 | Epithelioid Carcinoma | Not Specified | [10] |

| MDA-MB-231 | Breast Cancer | 18 | [10] |

| MDA-MB-468 | Breast Cancer | 12 | [10] |

| A549 | Lung Cancer | 15 | [10] |

| H157 | Lung Cancer | 10 | [10] |

Experimental Protocols

Cell Viability Assay in Human Granulosa/Luteal Cells

This protocol is adapted from studies investigating the effect of AG-205 on progesterone-mediated cell survival.[13][14]

-

Cell Culture: Human granulosa/luteal cells are isolated from follicular fluid and cultured in a suitable medium supplemented with fetal calf serum.[14]

-

Treatment: Cells are plated in 96-well plates. After overnight incubation, the medium is replaced with a serum-free medium containing the desired concentrations of progesterone, hydrogen peroxide (to induce oxidative stress), and AG-205 (typically around 50 µM) or vehicle control (DMSO).[8][13]

-

Incubation: Cells are incubated for a specified period (e.g., 2.5 hours) at 37°C.[13]

-

Viability Assessment: Cell viability is assessed using a suitable method, such as a microplate-based assay that measures apoptosis (e.g., Annexin V staining) or a metabolic assay (e.g., MTT assay).[4][13]

Western Blot Analysis of PGRMC1

This protocol is designed to assess the effect of AG-205 on the expression and oligomerization state of PGRMC1.[8][15]

-

Cell Lysis: Cells treated with AG-205 or vehicle are lysed in a suitable buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PGRMC1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The monomeric and higher molecular weight forms of PGRMC1 can be observed.[8]

Signaling Pathways

PGRMC1 Signaling

PGRMC1 is involved in multiple signaling pathways. A key aspect of its function is its heme-dependent dimerization, which is thought to be necessary for its interaction with various partner proteins, including cytochrome P450 enzymes and EGFR.[12][16] AG-205 is proposed to disrupt this dimerization.

Figure 2. A simplified diagram of the PGRMC1 signaling pathway and the inhibitory action of AG-205.

The Distinct World of PARP14 Inhibitors

While AG-205 is not a PARP14 inhibitor, the field of PARP inhibitor development is a significant area of research. Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8, is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins.[17][18] Unlike the well-studied PARP1, PARP14 is a mono(ADP-ribosyl)transferase.[18]

Discovery and History of PARP14 Inhibitors:

The development of PARP inhibitors initially focused on targeting PARP1 and PARP2 for cancer therapy, leading to the approval of several drugs like Olaparib and Rucaparib.[17][19] The discovery of inhibitors for other PARP family members, including PARP14, has been more recent.[20][21]

Early PARP inhibitors, such as 3-aminobenzamide, were non-selective.[17][19] The quest for selective PARP14 inhibitors has been driven by its emerging roles in cancer, inflammation, and viral infections.[20][21] High-throughput screening and structure-based drug design have been employed to identify potent and selective PARP14 inhibitors.[22][23] These efforts have led to the discovery of compounds that bind to the NAD+ binding site of the PARP14 catalytic domain.[17][23]

PARP14 Signaling Pathway:

PARP14 is a key regulator of the IL-4/STAT6 signaling pathway, which is crucial for immune responses and has been implicated in the survival of certain cancer cells.[18][24]

Figure 3. A simplified diagram of the PARP14 signaling pathway in the context of IL-4 signaling.

Conclusion

This compound is a valuable research tool for studying the complex biology of PGRMC1. While its initial discovery suggested a specific interaction, further research has revealed a more intricate pharmacological profile with potential off-target effects. Understanding the multifaceted actions of AG-205 is crucial for interpreting experimental results and exploring its potential therapeutic applications. It is imperative to distinguish AG-205 from the distinct class of PARP14 inhibitors, which represent a separate and evolving area of drug discovery. Future research will likely focus on elucidating the full spectrum of AG-205's molecular targets and further exploring the therapeutic potential of selective PGRMC1 and PARP14 modulators.

References

- 1. ag-205-pgrmc1-inhibitor [timtec.net]

- 2. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 4. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. health.uconn.edu [health.uconn.edu]

- 9. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

- 11. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pgrmc1 (Progesterone Receptor Membrane Component 1) Associates with Epidermal Growth Factor Receptor and Regulates Erlotinib Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Impaired steroidogenesis and apoptosis of granulosa-luteal cells in primary culture induced by cis-platinum | Obgyn Key [obgynkey.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]

- 18. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Recent developments in PARP14 research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Small Molecule Microarray Based Discovery of PARP14 Inhibitors. | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of AG-205 in Cell Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the small molecule AG-205, detailing its role in various cell signaling pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

AG-205 is a small molecule initially identified as a ligand for the Progesterone Receptor Membrane Component 1 (PGRMC1).[1] It has been investigated primarily for its potential as an anti-cancer agent due to its ability to inhibit cell cycle progression and reduce cell viability in various cancer cell lines.[1][2] While initially thought to exert its effects primarily through the modulation of PGRMC1, subsequent research has revealed a more complex mechanism of action, including significant off-target effects that are independent of PGRMC1.[3][4] This guide will delve into the dual nature of AG-205's activity, exploring both its PGRMC1-dependent and -independent roles in cell signaling.

Mechanism of Action

The mechanism of action for AG-205 is multifaceted, involving both direct interaction with its intended target, PGRMC1, and interference with other cellular pathways.

PGRMC1-Dependent Mechanism

PGRMC1 is a heme-binding protein implicated in a variety of cellular processes, including steroid signaling, P450 activation, and tumorigenesis.[5] AG-205 is proposed to bind to the heme-binding crevice of PGRMC1, potentially displacing heme and thereby inhibiting its function.[6] This interaction is thought to disrupt the formation of PGRMC1 dimers and oligomers, which are crucial for its activity.[7][8]

A primary consequence of PGRMC1 inhibition by AG-205 is the destabilization of the Epidermal Growth Factor Receptor (EGFR) at the plasma membrane.[5][6] This leads to the downregulation of the EGFR signaling pathway, which is a critical driver of cell proliferation, angiogenesis, and metastasis in many cancers.[6] Specifically, AG-205 has been shown to inhibit the EGFR/PI3K/AKT pathway in triple-negative breast cancer cells.[9]

PGRMC1-Independent Mechanisms

More recent evidence has highlighted that some of the cellular effects of AG-205 occur independently of PGRMC1.

-

Inhibition of Sphingolipid Synthesis: AG-205 directly inhibits the enzyme UDP-galactose: ceramide galactosyltransferase (CGT), which is a key enzyme in the synthesis of galactosylceramide and sulfatide.[4][10] This inhibition was observed in cells lacking PGRMC1 and/or PGRMC2, indicating a direct off-target effect.[10]

-

Upregulation of Cholesterol Biosynthesis: AG-205 has been shown to upregulate the expression of enzymes involved in cholesterol biosynthesis and steroidogenesis in human endometrial cells.[3][11] This effect was not replicated by siRNA-mediated knockdown of PGRMC1 or other related MAPR proteins, suggesting a PGRMC1-independent mechanism.[3]

-

Induction of Vacuolization: AG-205 can induce the formation of large vacuoles, likely derived from endosomes, in various cell lines, an effect that is also independent of PGRMC1 and PGRMC2 expression.[4]

Role in Cell Signaling Pathways

AG-205 modulates several key signaling pathways, contributing to its effects on cell viability and proliferation.

EGFR Signaling Pathway

As mentioned, a central aspect of AG-205's action is its ability to destabilize EGFR.[6] The EGFR pathway, when activated, triggers a cascade of downstream signaling molecules, including the PI3K/AKT and MAPK pathways, which promote cell growth, survival, and proliferation. By disrupting EGFR stability, AG-205 effectively dampens these pro-survival signals, leading to cell death in cancer cells.[5][6]

Apoptosis Pathways

AG-205 has been demonstrated to influence the expression of genes involved in apoptosis. A notable effect is the significant upregulation of the pro-apoptotic BH3-only gene, Harakiri (Hrk).[7][8] This suggests that AG-205 can sensitize cells to apoptotic stimuli. In human granulosa/luteal cells, AG-205 was found to block the anti-apoptotic effects of progesterone.[7]

Cell Cycle Regulation

Treatment with AG-205 has been shown to inhibit cell cycle progression.[1] Pathway analysis of miRNA target genes following AG-205 treatment revealed an over-representation of genes involved in the cell cycle and p53 signaling pathways, indicating that AG-205's impact on cell proliferation is, in part, mediated through the regulation of these fundamental cellular processes.[9]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on AG-205.

| Parameter | Cell Line(s) | Value | Reference(s) |

| Effective Concentration | MDA-MB-468 | 12-50 µM | [5] |

| Human endometrial cells | 15 µM | [3] | |

| MDA-MB-468 | 50 µM | [9] | |

| IC50 | Not specified | 50 µM | [8] |

| Effect on Gene Expression | Human granulosa/luteal cells | ~7-8 fold increase in Hrk mRNA | [7][8] |

| Inhibition of CGT Activity | In vitro assay | Significant inhibition at 50 µM | [4] |

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on AG-205.

Cell Viability Assay

This protocol is designed to assess the effect of AG-205 on the viability of cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of AG-205 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 15, 30, 45, 50 µM). A vehicle control (DMSO) should be included.

-

Incubation: Replace the medium in the wells with the medium containing AG-205 or vehicle control and incubate for various time points (e.g., 24, 32, 48 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability.

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of AG-205 on the expression levels of specific proteins (e.g., EGFR, PGRMC1).

-

Cell Lysis: After treatment with AG-205, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-EGFR, anti-PGRMC1, anti-GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Gene Expression Analysis by RT-qPCR

This protocol is for measuring changes in mRNA levels of target genes (e.g., Hrk, HSD17B7, MSMO1, INSIG1) following AG-205 treatment.

-

RNA Extraction: Treat cells with AG-205, then isolate total RNA using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using gene-specific primers and a SYBR Green or TaqMan-based detection system. A housekeeping gene (e.g., GAPDH, ACTB) should be used for normalization.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathways

References

- 1. AG 205 | Progesterone Receptors | Tocris Bioscience [tocris.com]

- 2. "AG-205 for the Treatment of Breast Cancer" by Rolf Joseph Craven [uknowledge.uky.edu]

- 3. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. US9724337B2 - AG-205 for the treatment of breast cancer - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. health.uconn.edu [health.uconn.edu]

- 9. Frontiers | miRNome and Functional Network Analysis of PGRMC1 Regulated miRNA Target Genes Identify Pathways and Biological Functions Associated With Triple Negative Breast Cancer [frontiersin.org]

- 10. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(rac)-AG-205 Solubility in Dimethyl Sulfoxide (DMSO): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (rac)-AG-205 in Dimethyl Sulfoxide (DMSO), a critical parameter for the handling and application of this compound in research and drug development. This compound is a potent inhibitor of the progesterone (B1679170) receptor membrane component 1 (Pgrmc1), a protein implicated in various cellular processes, including sterol synthesis and cell survival signaling. The compound has been shown to prevent neuronal resistance to hypoxic ischemia by blocking NF-kB signaling and activating the BDNF/PI3K/AKT pathway.[1][2][3]

Data Presentation: Solubility of this compound in DMSO

| Parameter | Value/Information | Source |

| Qualitative Solubility | Soluble in DMSO. Recommended solvent for creating stock solutions. | [2][4] |

| Molecular Formula | C₂₂H₂₃ClN₆OS | [2] |

| Molecular Weight | 454.98 g/mol | [2] |

| Appearance | Solid | [2] |

| Storage of Solution | -80°C for up to 6 months; -20°C for up to 1 month. | [2] |

Experimental Protocols: Determination of Compound Solubility in DMSO

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound in DMSO. These protocols are based on standard laboratory practices.

Protocol 1: Preparation of a Saturated Solution and Quantification

This method provides a direct measurement of the maximum dissolved concentration of a compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Vortex mixer

-

Water bath sonicator

-

Microcentrifuge

-

Calibrated pipette

-

HPLC-grade solvents for analysis

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of DMSO in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.

-

Equilibration: Tightly cap the tube and vortex vigorously for 2-3 minutes. Following this, place the tube in a water bath sonicator for 15-20 minutes to aid dissolution.[5] For compounds that may require it, gentle heating in a water bath (e.g., at 37°C) can be applied for 10-15 minutes with intermittent vortexing.[5]

-

Equilibrium Incubation: Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for a period of 24-48 hours to ensure that the solution is fully saturated.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

-

Dilution and Quantification: Prepare a series of dilutions of the supernatant with a suitable solvent (compatible with both DMSO and the analytical method). Quantify the concentration of this compound in the diluted samples using a validated HPLC method against a standard curve of known concentrations.

-

Calculation: Calculate the original concentration in the saturated DMSO solution based on the dilution factor. This value represents the solubility.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This high-throughput method estimates solubility by measuring light scattering from undissolved particles as the compound is introduced into an aqueous buffer from a DMSO stock.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Nephelometer or a plate reader with light scattering detection capabilities

-

Microplates (e.g., 96-well or 384-well)

Procedure:

-

Preparation of DMSO Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with pure DMSO.

-

Addition to Aqueous Buffer: Transfer a small, precise volume of each DMSO dilution into a corresponding well of a new microplate containing the aqueous buffer. This step is critical as the rapid change in solvent polarity can induce precipitation.

-